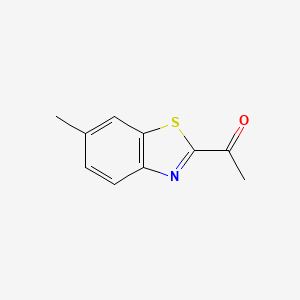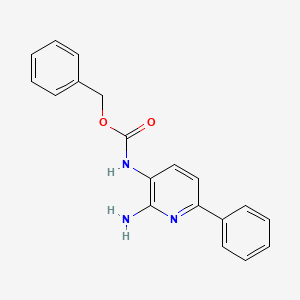
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of acid-binding agents such as triethylamine or pyridine, followed by hydrolysis under alkaline conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or ether, and reactions may be carried out under acidic or basic conditions .
Major Products
The major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and various naphthyridine complexes .
Aplicaciones Científicas De Investigación
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: It is used in the production of dyes, light-emitting diodes, and molecular sensors
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,7-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits DNA polymerization, leading to the disruption of DNA synthesis and, consequently, protein synthesis . The compound’s active metabolite binds strongly but reversibly to DNA, interfering with RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Nalidixic acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A compound containing a 1,8-naphthyridine core used for treating bacterial infections.
Uniqueness
4-Hydroxy-1,7-naphthyridine-3-carboxylic acid is unique due to its specific structural arrangement and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Propiedades
Número CAS |
92972-37-7 |
|---|---|
Fórmula molecular |
C9H6N2O3 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-10-4-7(5)11-3-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Clave InChI |
JFPAVWVNTKZNCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=O)C(=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)




![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)






